Phosphorohydrazidous diamide

Description

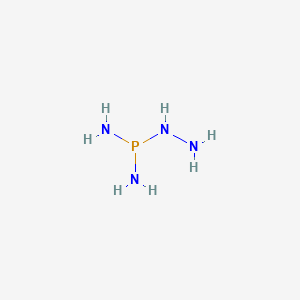

Phosphorohydrazidous diamide is a phosphorus-containing diamide characterized by a central phosphorus atom bonded to two amide groups. Such compounds are of interest in coordination chemistry, catalysis, and materials science due to their unique electronic and steric properties.

Properties

CAS No. |

60031-50-7 |

|---|---|

Molecular Formula |

H7N4P |

Molecular Weight |

94.06 g/mol |

InChI |

InChI=1S/H7N4P/c1-4-5(2)3/h4H,1-3H2 |

InChI Key |

JZGQRXSDEDZVOD-UHFFFAOYSA-N |

Canonical SMILES |

NNP(N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorohydrazidous diamide typically involves the reaction of phosphorus trichloride with hydrazine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often conducted at low temperatures to ensure the stability of the intermediate products. The general reaction scheme can be represented as follows:

[ \text{PCl}_3 + \text{N}_2\text{H}_4 \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution and Cyclization

Phosphorus hydrazides participate in nucleophilic substitution reactions, particularly in heterocycle formation:

-

Indazole Synthesis : Hydrazides react with 2-halobenzaldehydes under Cu/diamine catalysis to form indazoles via domino amidation/nucleophilic substitution ( ).

-

Tetrazole Formation : Azide-tetrazole equilibria are exploited in SnAr reactions, where hydrazide derivatives tautomerize to tetrazolo-pyridopyrimidines (ΔG = −3.33 to −7.52 kJ/mol; ).

Catalytic Coupling Reactions

Copper-catalyzed systems leverage phosphorus ligands for cross-coupling:

-

Goldberg Reaction : Diamine ligands enhance Cu-catalyzed aryl amidation under mild conditions (K₃PO₄/K₂CO₃ base, 80–110°C), enabling couplings with primary/secondary amines ( ).

-

C–N Bond Formation : Chloro-phosphonium intermediates react faster with carboxylic acids than imido-phosphonium species, as shown by ³¹P NMR kinetics ( ).

Mechanistic Insight :

-

Intermediate Reactivity : Chloro-phosphonium salts (δP = 64 ppm) form acyloxy-phosphonium species (δP = 23 ppm) upon reacting with carboxylates, while imido-phosphonium salts (δP = 32 ppm) show slower kinetics ( ).

Heterocyclic Ring Construction

Phosphorus hydrazides serve as precursors for fused heterocycles:

-

Diazepine Synthesis : Hydrazides undergo [3+2] cycloaddition with alkynes or nitriles to form triazole- or tetrazole-annulated systems ( ).

-

Quinazoline Derivatives : Intramolecular C–H amination of hydrazides yields quinazolines, with computational studies (AM1 method) validating bond rearrangements ( ).

Functionalization via Azides

Azide-functionalized hydrazides enable click chemistry:

-

Triazole Formation : Propargylated hydrazides react with azides under CuSO₄/Na ascorbate catalysis, achieving 70–81% yields ( ).

-

Chemoselective Coupling : Bulky azides selectively react with alkynes in the presence of rotaxane catalysts, favoring triazole products (84% yield; ).

Quantum Chemical and Spectroscopic Validation

Scientific Research Applications

Phosphorohydrazidous diamide has found applications in several scientific research areas, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.

Biology: The compound’s reactivity makes it useful in the modification of biomolecules for various biological studies.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which phosphorohydrazidous diamide exerts its effects involves the interaction of its phosphorus and hydrazide groups with various molecular targets. These interactions can lead to the formation of stable complexes or the modification of existing molecules, thereby influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, whether in chemical synthesis, biological studies, or therapeutic development.

Comparison with Similar Compounds

Comparison with Similar Diamide Compounds

Diamides are a versatile class of compounds with diverse applications ranging from insecticides to pharmaceuticals. Below, Phosphorohydrazidous diamide is compared to structurally and functionally analogous diamides, highlighting key differences in synthesis, activity, and applications.

Table 1: Comparative Analysis of this compound and Selected Diamide Derivatives

Key Structural and Functional Differences

Phosphorus vs. Carbon Backbone :

- This compound’s phosphorus center distinguishes it from carbon-based diamides. This likely enhances its Lewis acidity, making it suitable for catalytic applications, whereas carbon-based diamides (e.g., biphenyl-diamides) prioritize π-π interactions for insecticidal activity.

Biological Activity :

- Nicotinamide-based diamides () and anthranilic diamides () rely on hydrogen-bonding interactions with biological targets (e.g., enzymes), whereas this compound’s reactivity may stem from phosphorus-mediated redox or coordination chemistry.

Synthetic Complexity :

- This compound synthesis likely involves phosphorus precursors (e.g., phosphazenes, as in ), which require specialized handling. In contrast, biphenyl-diamides are synthesized via conventional amide coupling.

Thermal Stability :

- Polyimide precursors () emphasize thermal resilience, while this compound’s stability remains unexplored but may be influenced by P–N bond strength.

Research Findings and Trends

- Insecticidal Diamides: Thioether-containing and biphenyl-diamides () dominate recent research due to resistance issues with existing insecticides.

- Antioxidant Effects : Diamide compounds (e.g., in ) induce oxidative stress in cellular models, but this compound’s role in redox biology remains speculative.

- Structural-Activity Relationships (SAR) : Substituents like trifluoromethyl groups () or piperazine moieties () significantly enhance bioactivity, suggesting that analogous modifications could optimize this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.